molecular formula C20H40OSn B14338246 1-(Tributylstannyl)oct-1-en-3-one CAS No. 107352-54-5

1-(Tributylstannyl)oct-1-en-3-one

Cat. No.: B14338246
CAS No.: 107352-54-5
M. Wt: 415.2 g/mol
InChI Key: IICBBNNKVLGRAP-UHFFFAOYSA-N
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Description

1-(Tributylstannyl)oct-1-en-3-one is an organotin compound with the molecular formula C20H40OSn. It is a derivative of oct-1-en-3-one, where a tributylstannyl group is attached to the first carbon atom. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tributylstannyl)oct-1-en-3-one can be synthesized through several methods. One common approach involves the stannylation of oct-1-en-3-one using tributylstannane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale stannylation processes, where the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Tributylstannyl)oct-1-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in various organotin compounds or other functionalized derivatives .

Scientific Research Applications

1-(Tributylstannyl)oct-1-en-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tributylstannyl)oct-1-en-3-one involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stannyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in synthetic chemistry and various research fields, distinguishing it from other similar compounds .

Properties

CAS No.

107352-54-5

Molecular Formula

C20H40OSn

Molecular Weight

415.2 g/mol

IUPAC Name

1-tributylstannyloct-1-en-3-one

InChI

InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-6-7-8(9)4-2;3*1-3-4-2;/h2,4H,3,5-7H2,1H3;3*1,3-4H2,2H3;

InChI Key

IICBBNNKVLGRAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C=C[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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